(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Overview
Description
(2S)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Applications
(2S)-1-(Propane-2-sulfonyl)piperidine-2-carboxylic acid and related compounds have been explored for their potential as catalysts. For instance, a study highlighted the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines, showcasing the potential utility of similar compounds in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
2. Metal-Organic Frameworks (MOFs)
Another field of application is in the construction of Metal-Organic Frameworks (MOFs). Studies have demonstrated the synthesis of MOFs using novel sulfonate–carboxylate ligands, which are structurally related to this compound. These MOFs possess intriguing structural topologies and photoluminescent properties, which are significant for various applications, including sensing, gas storage, and catalysis (Liu et al., 2013).
3. Anticancer Research
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been reported. Such studies contribute to the development of new therapeutic agents (Rehman et al., 2018).
4. Lewis Basic Catalysts
Additionally, derivatives of piperazine-2-carboxylic acid, which are structurally similar to this compound, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The sulfonyl group on these compounds plays a critical role in achieving high enantioselectivity, which is valuable in asymmetric synthesis (Wang et al., 2006).
Properties
IUPAC Name |
(2S)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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